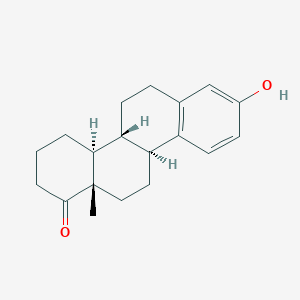
D-Homoestrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Homoestrone, also known as this compound, is a useful research compound. Its molecular formula is C19H24O2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
D-homoestrone has been extensively studied for its cytotoxic effects against various cancer cell lines. Key findings from recent research include:
- Cytostatic Effects : Normal this compound demonstrated significant cytostatic activity on HeLa cervical cancer cells with an IC50 value of 5.5 μM. This effect was attributed to the induction of apoptosis, characterized by morphological changes and increased caspase-3 activity .
- Selectivity Towards Cancer Cells : In comparative studies, this compound exhibited a selective toxicity profile, inhibiting proliferation in cancer cells at much lower concentrations than in non-cancerous human lung fibroblast cells (MRC-5), indicating a promising therapeutic window .
- Mechanism of Action : The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis. Flow cytometric analyses revealed that this compound disrupts the activity of the cyclin-dependent kinase 1-cyclin B complex, preventing mitotic entry in treated cells .
Structure-Activity Relationship Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its anticancer efficacy:
- Synthesis of Derivatives : Novel halogen-containing this compound derivatives have been synthesized and evaluated for their antiproliferative activities. These derivatives showed varying degrees of inhibition against human reproductive cancer cell lines, with some exhibiting enhanced activity compared to the parent compound .
- In Vivo Efficacy : In animal models, certain this compound derivatives have demonstrated significant tumor growth inhibition, suggesting that modifications to the structure can improve therapeutic outcomes .
Comparative Antitumor Activity
A comparative analysis between this compound and established chemotherapeutics such as cisplatin has highlighted its potential as a novel antitumor agent:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 5.5 | Induces apoptosis; G2/M phase arrest |
| Cisplatin | HeLa | Varies | DNA cross-linking leading to apoptosis |
This table illustrates that while both compounds exhibit antitumor properties, this compound shows a higher selectivity towards cancer cells compared to cisplatin, which is known for its broader toxicity profile .
Propiedades
Número CAS |
6714-06-3 |
|---|---|
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(4aS,4bR,10bS,12aS)-8-hydroxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-8-6-13(20)11-12(14)5-7-16(15)17(19)3-2-4-18(19)21/h6,8,11,15-17,20H,2-5,7,9-10H2,1H3/t15-,16-,17+,19+/m1/s1 |
Clave InChI |
QUDQOAJKWYRREB-VXNCWWDNSA-N |
SMILES |
CC12CCC3C(C1CCCC2=O)CCC4=C3C=CC(=C4)O |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCCC2=O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCCC2=O)CCC4=C3C=CC(=C4)O |
Sinónimos |
D-homoestrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















